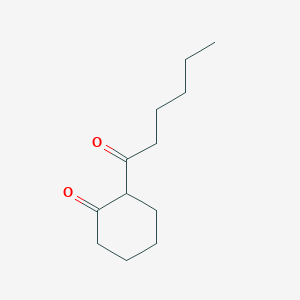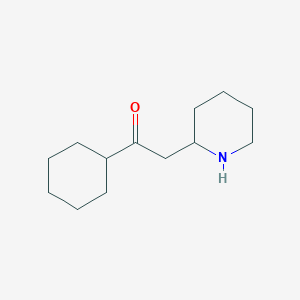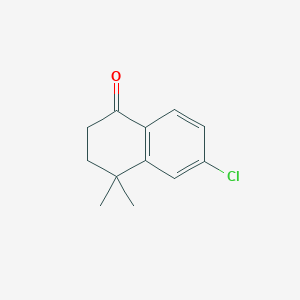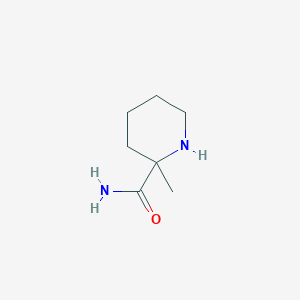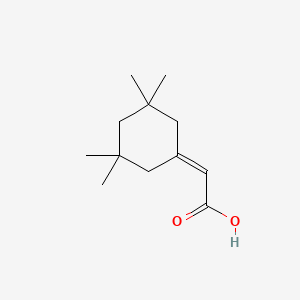![molecular formula C11H17NS2 B13304924 N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)
N-[2-(Thiophen-2-yl)ethyl]thian-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Thiophen-2-yl)ethyl]thian-4-amine is a chemical compound with the molecular formula C11H17NS2 and a molecular weight of 227.4 g/mol . This compound is characterized by the presence of a thiophene ring and a thian-4-amine group, making it an aromatic amine. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]thian-4-amine typically involves the following steps:
Formation of 2-thiophenecarbaldehyde: Thiophene reacts with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde.
Formation of 2-thiopheneacetaldehyde: 2-thiophenecarbaldehyde reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.
Formation of 2-thiopheneacetaldehyde oxime: 2-thiopheneacetaldehyde reacts with hydroxylamine hydrochloride to produce 2-thiopheneacetaldehyde oxime.
Reduction to 2-thiopheneethylamine: The oxime is then reduced to yield 2-thiopheneethylamine.
Final Product Formation: 2-thiopheneethylamine undergoes further reactions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Thiophen-2-yl)ethyl]thian-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thian-4-amine involves its interaction with molecular targets and pathways. The compound’s thiophene ring allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. It may also act as a ligand in coordination chemistry, forming complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiopheneethylamine: An aromatic amine with similar structural features but lacks the thian-4-amine group.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but differs in functional groups.
2-Thiophenemethylamine: Another thiophene derivative with a different substitution pattern.
Uniqueness
N-[2-(Thiophen-2-yl)ethyl]thian-4-amine is unique due to its combination of a thiophene ring and a thian-4-amine group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H17NS2 |
|---|---|
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
N-(2-thiophen-2-ylethyl)thian-4-amine |
InChI |
InChI=1S/C11H17NS2/c1-2-11(14-7-1)3-6-12-10-4-8-13-9-5-10/h1-2,7,10,12H,3-6,8-9H2 |
Clave InChI |
OYBGJQSYRMHCBL-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1NCCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


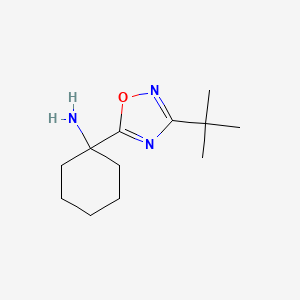

![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)
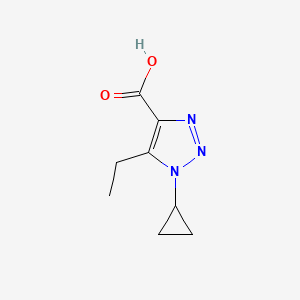


amine](/img/structure/B13304875.png)

